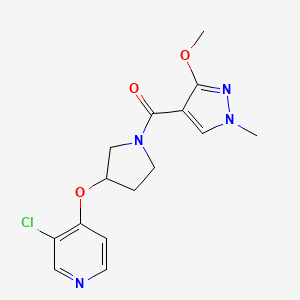
(3-((3-クロロピリジン-4-イル)オキシ)ピロリジン-1-イル)(3-メトキシ-1-メチル-1H-ピラゾール-4-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C15H17ClN4O3 and its molecular weight is 336.78. The purity is usually 95%.
BenchChem offers high-quality (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
幼虫殺虫活性
本化合物と構造的に類似した3-クロロピリジン-2-イル-1H-ピラゾール部分を有する一連の1,3,4-オキサジアゾール誘導体が合成され、幼虫殺虫活性について試験されました . Helicoverpa armigeraおよびPlutella xylostellaに対するバイオアッセイの結果、合成された化合物のいくつかは顕著な幼虫殺虫活性を示しました .
殺虫活性
本化合物は、新しい殺虫剤の開発に用いることができる可能性があります。 本化合物と一部構造類似性を有する一連の新規3-ブロモ-1-(3-クロロピリジン-2-イル)-N-ヒドロキシ-N-アリール-1H-ピラゾール-5-カルボキサミドが合成され、殺虫活性について評価されました . その結果、これらの化合物のいくつかは有望な殺虫活性を示しました .
生物活性
The compound (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone (CAS Number: 2034618-27-2) is a synthetic organic molecule notable for its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H23ClN4O4, with a molecular weight of 442.9 g/mol. The structure includes a chloropyridine moiety, a pyrrolidine ring, and a methoxy-substituted pyrazole, which are known to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClN4O4 |
| Molecular Weight | 442.9 g/mol |
| CAS Number | 2034618-27-2 |
Synthesis
The synthesis of (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors.
- Introduction of the Chloropyridine Moiety : Reaction with 3-chloropyridine using coupling reagents.
- Attachment of the Pyrazole Ring : Nucleophilic substitution reactions with pyrazole derivatives.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. A study showed that similar pyrazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells, with IC50 values as low as 3.3 µM . The mechanism involved cell cycle arrest and induction of apoptosis, particularly through interactions with EGFR pathways.
Antimicrobial Activity
Pyrazole derivatives have also been reported to possess antimicrobial properties. A review highlighted that certain pyrazole compounds showed effectiveness against bacterial and fungal strains, suggesting potential therapeutic applications in treating infections .
In Silico Studies
Computer-aided drug design techniques have been employed to predict the biological activity spectrum of (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone. These studies suggest that the compound may interact with multiple biological targets, enhancing its potential as a therapeutic agent .
Case Studies
Several case studies have explored the biological implications of similar compounds:
- Breast Cancer Treatment : A study focused on the combination effects of pyrazole derivatives with doxorubicin in MDA-MB-231 cells, revealing enhanced cytotoxicity and potential for improved treatment regimens in aggressive breast cancer subtypes .
- Antifungal Activity : Another investigation into pyrazole carboxamide derivatives indicated notable antifungal activity, supporting their use in developing new antifungal agents .
特性
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3/c1-19-9-11(14(18-19)22-2)15(21)20-6-4-10(8-20)23-13-3-5-17-7-12(13)16/h3,5,7,9-10H,4,6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLQPHZZMNQGFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














